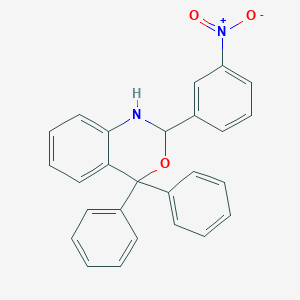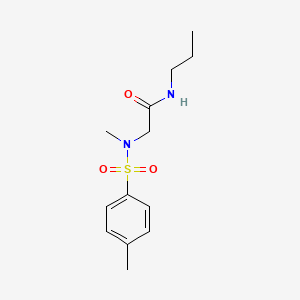![molecular formula C16H14BrN3O4 B11562202 3-(3-bromophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11562202.png)
3-(3-bromophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-bromophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide is an organic compound that features both bromophenoxy and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide typically involves the reaction of 3-bromophenol with 3-nitrobenzaldehyde in the presence of a hydrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-bromophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Nitro compounds.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-bromophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 3-(3-bromophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The bromophenoxy group can participate in hydrophobic interactions, while the nitrophenyl group can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-bromophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide
- 3-(3-chlorophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide
- 3-(3-bromophenoxy)-N’-[(E)-(3-aminophenyl)methylidene]propanehydrazide
Uniqueness
3-(3-bromophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide is unique due to the specific positioning of the bromophenoxy and nitrophenyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Eigenschaften
Molekularformel |
C16H14BrN3O4 |
|---|---|
Molekulargewicht |
392.20 g/mol |
IUPAC-Name |
3-(3-bromophenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H14BrN3O4/c17-13-4-2-6-15(10-13)24-8-7-16(21)19-18-11-12-3-1-5-14(9-12)20(22)23/h1-6,9-11H,7-8H2,(H,19,21)/b18-11+ |
InChI-Schlüssel |
CWAHVDJJTOSDIX-WOJGMQOQSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCOC2=CC(=CC=C2)Br |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCOC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(4-nitrophenyl)furan-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11562124.png)
![2-Amino-7-methyl-5-oxo-4-thiophen-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11562125.png)
![N'-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11562126.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11562127.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11562134.png)
![N-[(1Z)-1-(4-methoxyphenyl)-3-oxo-3-{(2Z)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}prop-1-en-2-yl]benzamide](/img/structure/B11562139.png)
![2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11562143.png)

![5-acetyl-2-amino-4-[3-(benzyloxy)phenyl]-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B11562156.png)
![5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11562164.png)
![N'-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11562170.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11562181.png)

![N,N'-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,3-dicarboxamide](/img/structure/B11562190.png)
